

An In-depth Technical Guide to 5-Cyano-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyano-3-methylpyridine-2-carboxylic acid

Cat. No.: B1376256

[Get Quote](#)

Executive Summary

5-Cyano-3-methylpyridine-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a nitrile group, and a methyl group on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, key applications in drug discovery, and essential safety and handling protocols. The information herein is synthesized from authoritative chemical databases and literature to support advanced research and development activities.

Chemical Identity and Physicochemical Properties

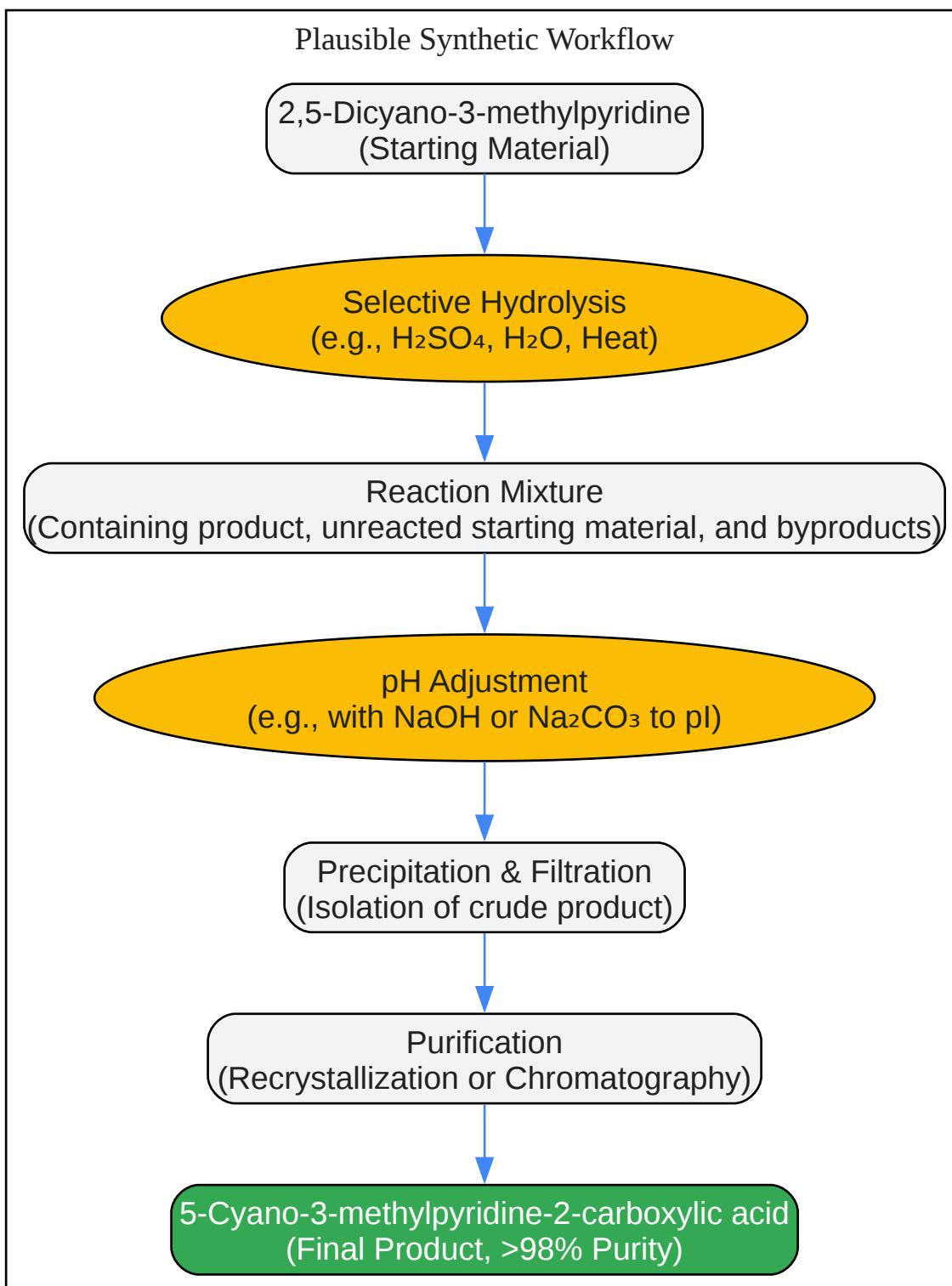
Proper identification and understanding of a compound's physical properties are foundational to its application in any research setting. **5-Cyano-3-methylpyridine-2-carboxylic acid** is registered under CAS Number 1262860-49-0.^{[1][2]} Its key identifiers and computed properties are summarized below.

Table 1: Core Properties and Identifiers

Property	Value	Source
CAS Number	1262860-49-0	PubChem[1], Sinfoo Biotech[2]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	PubChem[1]
IUPAC Name	5-cyano-3-methylpyridine-2-carboxylic acid	PubChem[1]
Synonyms	5-cyano-3-methylpicolinic acid	PubChem[1]
Molecular Weight	162.15 g/mol	PubChem[1]
Monoisotopic Mass	162.042927438 Da	PubChem[1]
Form	Solid	CymitQuimica[3]
XLogP3-AA (Predicted)	0.8	PubChem[1]

These properties indicate a small, moderately polar molecule suitable for a range of organic transformations and as a ligand for metal complexes. Its structure is a key determinant of its utility in creating targeted therapeutic agents.

Synthesis Pathway: A Mechanistic Perspective


While specific, scaled-up manufacturing protocols for **5-Cyano-3-methylpyridine-2-carboxylic acid** are proprietary, a logical and efficient synthetic route can be devised from established principles of organic chemistry. A common strategy for preparing pyridine carboxylic acids involves the hydrolysis of a corresponding nitrile precursor.[4][5] This approach is advantageous as the nitrile group is a stable and accessible functional handle.

A plausible synthesis begins with a suitably substituted pyridine ring, such as 2,5-dicyano-3-methylpyridine. The selective hydrolysis of the nitrile at the C2 position is the critical step.

Causality of Experimental Choices:

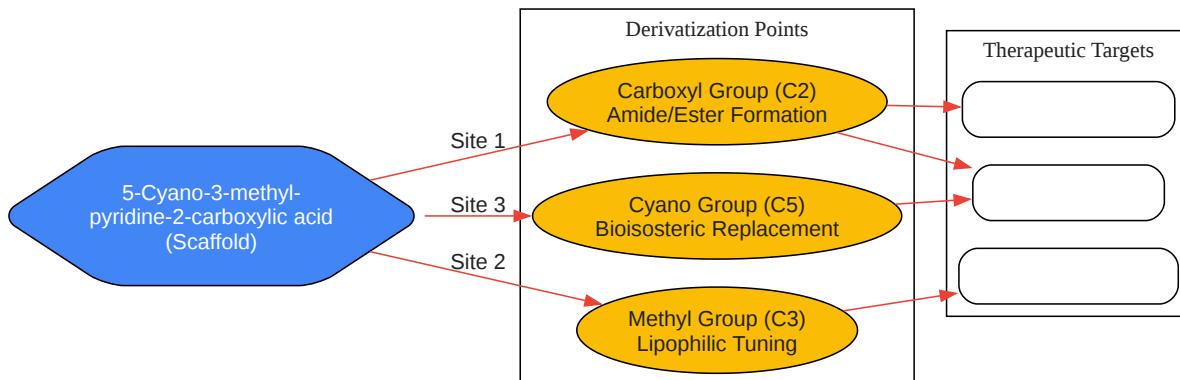
- Selective Hydrolysis: The nitrile at the C2 position is adjacent to the pyridine nitrogen, which influences its electronic properties and reactivity. This proximity allows for potential anchimeric assistance or differentiation from the C5 nitrile under controlled reaction conditions (e.g., using specific acid or base concentrations and temperatures).

- **Reaction Conditions:** Acid-catalyzed hydrolysis, often with sulfuric acid, is a robust method for converting nitriles to carboxylic acids.^[4] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.
- **Work-up and Purification:** The reaction mixture is typically cooled and the pH is carefully adjusted to precipitate the carboxylic acid product.^[4] The isoelectric point of the molecule is targeted to minimize its solubility in the aqueous medium. Subsequent purification by recrystallization or column chromatography yields the final, high-purity compound.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for the target compound.

Applications in Drug Development and Research


The true value of **5-Cyano-3-methylpyridine-2-carboxylic acid** lies in its role as a key intermediate and structural motif in drug discovery. Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds for a vast number of therapeutic agents targeting diseases like cancer, tuberculosis, diabetes, and hypertension.^[6]

4.1 Role as a Structural Scaffold

The compound's three distinct functional groups offer multiple points for chemical modification, allowing chemists to systematically explore structure-activity relationships (SAR).

- Carboxylic Acid (C2): Can be converted into esters, amides, or other functional groups. It also serves as a key hydrogen bond donor/acceptor and a coordination site for metal-based enzyme inhibitors.
- Methyl Group (C3): Provides a lipophilic contact point and can be functionalized further, for instance, via halogenation, to modulate the compound's properties.
- Cyano Group (C5): Acts as a potent hydrogen bond acceptor and a bioisostere for other functional groups. It can also be a precursor for other functionalities like amines or tetrazoles.

This trifunctional nature makes it a valuable building block for creating libraries of compounds for high-throughput screening. Its potential use as a medicinal drug for chronic diseases has been noted.^[7] Furthermore, quinoxaline derivatives containing cyano and carboxylic acid moieties have shown promise in the development of drugs for neglected diseases.^[8]

[Click to download full resolution via product page](#)

Caption: Role as a versatile scaffold in chemical synthesis.

Safety, Handling, and Storage

Ensuring scientific integrity and personnel safety requires strict adherence to established handling protocols. **5-Cyano-3-methylpyridine-2-carboxylic acid** is considered a hazardous chemical.^[9]

5.1 GHS Hazard Identification

The compound is classified with the following hazards based on available data.^[1]

Table 2: GHS Hazard Classifications

Hazard Code	Description	Class
H315	Causes skin irritation	Skin Irrit. 2
H319	Causes serious eye irritation	Eye Irrit. 2
H302	Harmful if swallowed	Acute Tox. 4 (Oral)
H312	Harmful in contact with skin	Acute Tox. 4 (Dermal)
H332	Harmful if inhaled	Acute Tox. 4 (Inhalation)

Signal Word: Warning[1][9]

5.2 Protocol for Safe Handling and Storage

The following protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

Step 1: Prevention & Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.
- PPE: Wear appropriate personal protective equipment, including nitrile gloves, a lab coat, and chemical safety goggles (conforming to EN 166 or NIOSH standards).[11]
- Handling: Avoid breathing dust.[9] Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[9]

Step 2: Emergency & First-Aid Response

- Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[9]
- Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.

Step 3: Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]
- Keep away from incompatible materials such as strong oxidizing agents and bases.[12]

Step 4: Disposal

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]

Conclusion

5-Cyano-3-methylpyridine-2-carboxylic acid (CAS 1262860-49-0) is a pivotal chemical intermediate with significant potential, particularly in the field of drug discovery. Its well-defined physicochemical properties, combined with its multifunctional nature, provide a robust platform for the design and synthesis of novel therapeutic agents. Understanding its synthetic logic and adhering strictly to safety protocols are paramount for leveraging its full potential in a research and development environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Cyano-3-methylpyridine-2-carboxylic acid | C8H6N2O2 | CID 66665846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Cyano-3-methyl-pyridine-2-carboxylic acid,(CAS# 1262860-49-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 3-Pyridinecarboxylic acid, 5-cyano-, methyl ester [cymitquimica.com]
- 4. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-cyano-3-methylpyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 5-Carboxypicolinonitrile (2-Cyano-5-Carboxypyridine / 6-Cyanopyridine-3-Carboxylic Acid) Detailed Information | Properties, Uses & Safety Data | China Manufacturer & Supplier [nj-finechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Cyano-3-methylpyridine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1376256#5-cyano-3-methylpyridine-2-carboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com